N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of an amino group, for example, could allow for reactions such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Photodynamic Therapy Applications
Compounds structurally related to the one have been investigated for their potential in photodynamic therapy (PDT). A study on zinc phthalocyanine derivatives, which share a similar complexity in molecular structure, highlights their utility in generating singlet oxygen, a crucial aspect of PDT for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Agents
Another significant area of research involves the synthesis of derivatives that serve as antimicrobial agents. For example, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against pathogenic bacterial and fungal strains, indicating the potential of such structures in combating infections (Sah, Bidawat, Seth, & Gharu, 2014).
Antitumor and Cytotoxic Agents
The design and synthesis of 1,3,4-thiadiazole derivatives have also been directed towards evaluating their antitumor activities. A particular study synthesized novel thiadiazole derivatives with an amide moiety, showing promising inhibitory effects against various human tumor cell lines. This underscores the potential of structurally related compounds in the development of new anticancer therapies (Almasirad et al., 2016).
Antibacterial and Antifungal Studies
Compounds with thiadiazole moieties have been extensively studied for their antibacterial and antifungal properties. Research focusing on the synthesis and preliminary antimicrobial study of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives revealed that these compounds could have significant applications as antibacterial and antifungal agents, further emphasizing the broad spectrum of utility of thiadiazole derivatives in pharmaceutical research (Ameen & Qasir, 2017).
Safety and Hazards
Properties
IUPAC Name |
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-12(25)13-6-8-15(9-7-13)21-17(26)11-29-20-24-23-19(30-20)22-18(27)14-4-3-5-16(10-14)28-2/h3-10H,11H2,1-2H3,(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZONNEJUGRAGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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